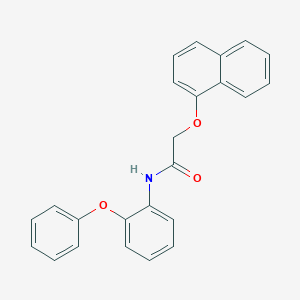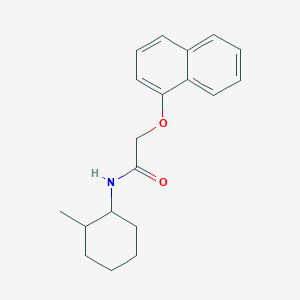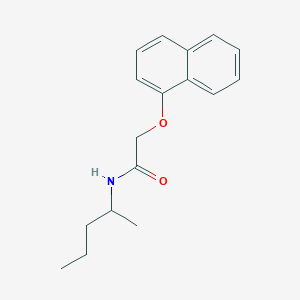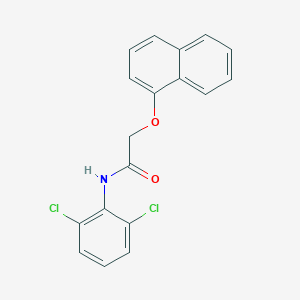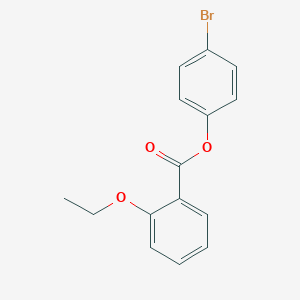
4-Benzoylphenyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoylphenyl 2-methylbenzoate, also known as BPMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPMB is a type of organic molecule that belongs to the family of benzophenones, which are widely used in the field of organic chemistry. BPMB has been found to exhibit important biological and physiological effects, making it an important compound for research purposes.
Mecanismo De Acción
The mechanism of action of 4-Benzoylphenyl 2-methylbenzoate is not fully understood. However, it is believed that 4-Benzoylphenyl 2-methylbenzoate exerts its biological effects by inhibiting certain enzymes and signaling pathways in the body. 4-Benzoylphenyl 2-methylbenzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation in the body.
Biochemical and Physiological Effects:
4-Benzoylphenyl 2-methylbenzoate has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antioxidant, anti-bacterial, and anti-viral properties. 4-Benzoylphenyl 2-methylbenzoate has also been found to exhibit cytotoxic effects, making it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Benzoylphenyl 2-methylbenzoate in lab experiments is its ability to exhibit a range of biological and physiological effects. This makes it a versatile compound that can be used in a range of studies. However, one of the main limitations of using 4-Benzoylphenyl 2-methylbenzoate is its high cost and difficulty in synthesizing the compound.
Direcciones Futuras
There are several future directions for research on 4-Benzoylphenyl 2-methylbenzoate. One potential direction is the development of new drugs using 4-Benzoylphenyl 2-methylbenzoate as a lead compound. Another potential direction is the study of the mechanism of action of 4-Benzoylphenyl 2-methylbenzoate, which could lead to the development of new drugs that target specific signaling pathways in the body. Additionally, 4-Benzoylphenyl 2-methylbenzoate could be studied for its potential use in the treatment of various diseases such as cancer, diabetes, and rheumatoid arthritis.
Métodos De Síntesis
The synthesis of 4-Benzoylphenyl 2-methylbenzoate can be achieved through a multi-step process. The first step involves the synthesis of 4-hydroxybenzophenone, which is then reacted with benzoyl chloride to produce 4-benzoylphenyl phenyl ketone. The final step involves the reaction of 4-benzoylphenyl phenyl ketone with 2-methylbenzoic acid in the presence of a catalyst to produce 4-Benzoylphenyl 2-methylbenzoate.
Aplicaciones Científicas De Investigación
4-Benzoylphenyl 2-methylbenzoate has been extensively studied for its potential use in the field of medicine. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and rheumatoid arthritis. 4-Benzoylphenyl 2-methylbenzoate has also been found to exhibit anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propiedades
Fórmula molecular |
C21H16O3 |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
(4-benzoylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C21H16O3/c1-15-7-5-6-10-19(15)21(23)24-18-13-11-17(12-14-18)20(22)16-8-3-2-4-9-16/h2-14H,1H3 |
Clave InChI |
HHMQRNPMHWTNKN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




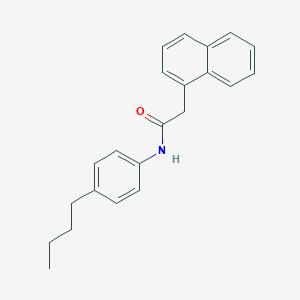
![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)
![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)
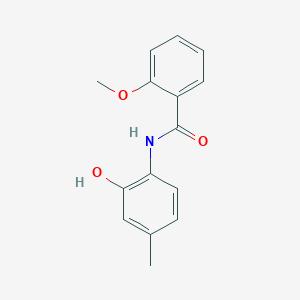
![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)

![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)

